molecular formula C11H14INO2 B020668 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide CAS No. 99540-20-2

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Cat. No. B020668
CAS RN: 99540-20-2
M. Wt: 319.14 g/mol
InChI Key: MCNOFYYFRXRROA-UHFFFAOYSA-N
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Description

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of N-phenylacetamides. It was originally developed as a potential treatment for schizophrenia due to its ability to modulate dopamine neurotransmission. However, further studies have revealed its potential in other areas of research, including cancer treatment and neuroprotection.

Mechanism Of Action

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide works by modulating the activity of dopamine and glutamate neurotransmitters in the brain. It achieves this by binding to specific receptors, including the D2 dopamine receptor and the NMDA receptor. By modulating the activity of these receptors, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide can regulate the release of neurotransmitters and prevent overstimulation of neurons.

Biochemical And Physiological Effects

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a range of biochemical and physiological effects. In cancer research, it induces apoptosis in cancer cells by activating the caspase-3 pathway. In neuroprotection research, it protects neurons from oxidative stress and inflammation by modulating the activity of certain enzymes and receptors.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and receptors. This makes it a useful tool for studying the effects of dopamine and glutamate on neuronal activity. However, one limitation is that 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a synthetic compound, and its effects may not be representative of natural compounds found in the body.

Future Directions

There are several potential future directions for research on 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide. In cancer research, further studies could investigate its potential as a combination therapy with other cancer treatments. In neuroprotection research, future studies could focus on its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies could investigate the long-term effects of 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide on neuronal activity and behavior.

Scientific Research Applications

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been extensively studied for its potential in treating various conditions. In cancer research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a protective effect on neurons in the brain. It achieves this by modulating the activity of certain neurotransmitters, including dopamine and glutamate. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOFYYFRXRROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554522
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

CAS RN

99540-20-2
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 16.7 g (0.19 mole) sample of oxalyl chloride was added dropwise at 0° C. to a solution of 50.0 g (0.17 mole) of 2-iodo-5-methoxybenzeneacetic acid in 310 ml dry toluene and 31.7 ml of DMF. The mixture was allowed to warm to room temperature and stir for 16 hours. The solution was cooled to 0° C. and dimethylamine gas was admitted until the mixture was strongly basic. The mixture was allowed to warm to room temperature and stir for three hours and methylene chloride was added. The organic layer was washed with water, dilute hydrochloric acid, and sodium hydroxide. The organic layer was dried with MgSO4 and evaporated in vacuo to give 54.2 g of N,N-dimethyl-2-iodo-5-methoxybenzeneacetamide, mp 86°-89° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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